Ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate
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Overview
Description
Ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a methoxy group at the 6-position of the benzothiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like piperidine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate can be compared with other benzothiazole derivatives, such as:
Ethyl benzothiazole-2-carboxylate: Lacks the methoxy group at the 6-position, which may affect its chemical reactivity and biological activity.
6-Methoxybenzothiazole-2-carboxylic acid: Contains a carboxylic acid group instead of an ethyl ester, which can influence its solubility and interaction with biological targets. The presence of the methoxy group and the ethyl ester in this compound makes it unique and may enhance its specific properties and applications.
Biological Activity
Ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H9NO3S. Its structure includes a benzothiazole ring, a methoxy group, and a carboxylate moiety, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in critical cellular processes, such as cell proliferation and inflammatory responses. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammation and cancer progression.
- Anticancer Effects : Research indicates that this compound can induce apoptosis in cancer cells by modulating signaling pathways. It has been observed to affect the expression of genes related to cell survival and death .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacteria and fungi. Studies have demonstrated its effectiveness against:
- Bacterial Strains : The compound has shown activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.
- Fungal Infections : It has also been tested against several fungal pathogens, demonstrating potential as an antifungal agent .
Anticancer Activity
Several studies have reported the anticancer effects of this compound:
- Cell Line Studies : In vitro studies on human cancer cell lines (such as MDA-MB-231 for breast cancer) revealed that the compound can significantly reduce cell viability at certain concentrations. For example, an IC50 value was reported around 16.23 ± 0.81 μM for specific cancer types .
Case Studies
- Study on Anticancer Properties :
-
Antimicrobial Efficacy :
- Another research focused on the antimicrobial properties of the compound against clinical isolates of bacteria. The findings highlighted its effectiveness in inhibiting growth in several strains, thus supporting its use in treating infections.
Summary of Biological Activities
Properties
IUPAC Name |
ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-3-15-11(13)10-12-8-5-4-7(14-2)6-9(8)16-10/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDISFVHQWZGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)C=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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